2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo, methoxy, and methyl groups through various substitution reactions. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinolines.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxindole-1-carboxamides: These compounds share a similar core structure and have been studied for their analgesic and anti-inflammatory properties.
Fluorinated Biaryl Derivatives: These compounds are used in various chemical reactions and have applications in material science.
Uniqueness
What sets 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C28H24BrNO4 |
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Molecular Weight |
518.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C28H24BrNO4/c1-16-8-9-20(10-17(16)2)26(31)15-34-28(32)24-14-25(19-6-5-7-22(12-19)33-4)30-27-18(3)11-21(29)13-23(24)27/h5-14H,15H2,1-4H3 |
InChI Key |
BDFRZGURZGGLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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